(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid is a complex organic compound notable for its structural features, which include a fluorenylmethoxycarbonyl group, a methylamino group, and a tritylthio group. The molecular formula is C₃₁H₃₅NO₃S, with a molecular weight of approximately 599.7 g/mol. This compound is primarily used in peptide synthesis and has applications in medicinal chemistry due to its unique functional groups that facilitate various
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid exhibits significant biological activity, particularly in the context of drug development and peptide synthesis. Its structure allows it to mimic natural amino acids, making it useful for studying protein interactions and enzyme functions. Preliminary studies suggest potential applications in cancer therapeutics and neurological research due to its ability to cross biological membranes and interact with cellular targets .
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid typically involves:
This compound finds applications primarily in:
Interaction studies have shown that (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid can effectively bind to various biological receptors and enzymes. These studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to assess binding affinities and kinetics. Understanding these interactions is crucial for optimizing its use in drug design and therapeutic applications .
Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid, including:
Compound Name | Key Features | Unique Aspects |
---|---|---|
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid | Stereoisomer of the target compound | Different biological activity due to stereochemistry |
2-(Tritylthio)-L-alanine | L-alanine derivative with tritylthio group | Simpler structure, less functional complexity |
N-Fmoc-L-cysteine | Fmoc-protected cysteine derivative | Commonly used in peptide synthesis but lacks the fluorenyl group |
The uniqueness of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid lies in its combination of protective groups and functional moieties that enhance its utility in complex peptide synthesis and potential therapeutic applications .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid represents a sophisticated molecular architecture combining multiple protecting group strategies commonly employed in peptide synthesis [1]. The compound possesses the molecular formula C₃₈H₃₃NO₄S with a molecular weight of 599.7 grams per mole [1] [2]. The stereochemical designation (R) indicates the absolute configuration at the alpha-carbon center, following the Cahn-Ingold-Prelog priority rules [1].
The molecular architecture consists of four distinct structural domains: the fluorenylmethoxycarbonyl protecting group, the methylated amino functionality, the tritylthio-protected cysteine side chain, and the carboxylic acid terminus [1] [3]. The fluorenylmethoxycarbonyl moiety provides a bulky, sterically demanding protection that maintains configurational integrity during synthetic transformations [8]. This protecting group demonstrates remarkable stability toward acids and hydrolysis while remaining selectively removable by weak bases such as piperidine [8].
The trityl protecting group attached to the sulfur atom creates substantial steric hindrance around the thiol functionality [3] [4]. This protection strategy prevents unwanted side reactions during peptide synthesis while maintaining the structural integrity of the cysteine residue [4]. The methyl substitution on the amino nitrogen represents a secondary protection modification that influences both the reactivity and conformational preferences of the molecule [1] [9].
Structural Component | Function | Molecular Contribution |
---|---|---|
Fluorenylmethoxycarbonyl | Amino protection | C₁₅H₁₁O₂ |
Methylamino group | Modified amino acid backbone | CH₃N |
Tritylthio group | Thiol protection | C₁₉H₁₅S |
Propanoic acid backbone | Amino acid core | C₃H₅O₂ |
The physicochemical properties of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid reflect the combined characteristics of its constituent protecting groups and amino acid backbone [2]. The compound exhibits a calculated boiling point of 746.0 ± 60.0 degrees Celsius at 760 mmHg, indicating substantial thermal stability [2]. Storage conditions typically require room temperature environments that are dry and sealed to prevent degradation [2].
The fluorenylmethoxycarbonyl protecting group contributes significantly to the compound's stability profile [8]. This group demonstrates exceptional resistance to acidic conditions and hydrolysis compared to alternative protecting strategies [8]. The stability arises from the extensive conjugation within the fluorenyl system and the electron-withdrawing nature of the carbamate linkage [8]. Under basic conditions, particularly with piperidine treatment, the protecting group undergoes rapid removal through formation of a stable dibenzofulvene byproduct [8].
The trityl protecting group provides additional stability through steric hindrance and electronic stabilization [12]. Trityl-type protecting groups demonstrate enhanced acid stability compared to simpler alternatives, with some derivatives showing stability improvements of over 6,000 times compared to conventional trityl groups [5]. The removal of trityl protection typically requires strongly acidic conditions, often employing trifluoroacetic acid concentrations of 95% with suitable scavengers [4].
Stability considerations include sensitivity to oxidative conditions, particularly for compounds containing trityl-protected sulfur atoms [28]. Under elevated pressure and oxygenated solvents, trityl compounds may undergo oxidation to form sulfoxide derivatives, which can complicate purification procedures [28]. This sensitivity necessitates careful handling during synthetic manipulations and storage protocols [28].
The spectroscopic characteristics of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid provide distinctive fingerprints for structural identification and purity assessment [11] [21]. The fluorenylmethoxycarbonyl group exhibits strong ultraviolet absorption with characteristic peaks that enable quantitative analysis [21]. The major absorption occurs at 301 nanometers, providing a sensitive method for monitoring concentration and purity [21] [38].
Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for each structural component [28]. The fluorenyl protons typically appear in the aromatic region between 7.2 and 8.0 parts per million [28] [38]. The methoxycarbonyl protons generate distinctive multiplets around 4.3 parts per million, while the alpha-proton of the amino acid backbone produces signals around 3.9 parts per million [38]. The trityl protons contribute complex multipicity patterns in the aromatic region due to the three equivalent phenyl rings [28].
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [27]. The carbamate carbonyl stretch typically appears around 1700 wavenumbers, while the carboxylic acid carbonyl generates absorption near 1750 wavenumbers [27]. The fluorenyl ring system produces multiple aromatic carbon-carbon stretching modes between 1450 and 1600 wavenumbers [27] [30]. The trityl group contributes additional aromatic stretching modes and carbon-hydrogen bending vibrations [27].
Mass spectrometry fragmentation patterns reveal characteristic breakdown pathways for structural elucidation [23] [24]. Amino acid derivatives typically undergo loss of water (18 mass units), carbon monoxide (28 mass units), and ammonia (17 mass units) under collision-induced dissociation conditions [24]. The fluorenylmethoxycarbonyl group produces distinctive fragmentation products that can be monitored for identification purposes [23]. The trityl protecting group generates characteristic tropylium-type fragments that provide additional structural confirmation [23].
Conformational analysis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid reveals complex intramolecular interactions between the protecting groups and amino acid backbone [11] [20]. The fluorenylmethoxycarbonyl group adopts preferred conformations that minimize steric interactions while maintaining optimal orbital overlap [11]. Crystal structure studies of related fluorenylmethoxycarbonyl amino acid derivatives demonstrate consistent conformational preferences across different amino acid residues [11].
The bulky nature of both protecting groups significantly restricts the conformational freedom of the amino acid backbone [5]. The fluorenylmethoxycarbonyl group forces adoption of conformations where the dihedral angle between the carbonyl group and alpha-hydrogen approaches either 0 or 180 degrees [5]. This geometric constraint helps preserve stereochemical integrity during synthetic transformations [5].
Nuclear magnetic resonance studies provide detailed conformational information through coupling constant analysis [20]. The three-bond coupling constants between nitrogen and alpha-carbon (³J(NC)) follow established Karplus-Bystrov relationships that correlate with dihedral angles [20]. These experimental parameters enable distinction between different secondary structure preferences and provide constraints for conformational assignments [20].
Rotational Overhauser effect spectroscopy reveals specific through-space interactions between protecting group protons and backbone elements [9]. These correlations confirm restricted rotation around key bonds and demonstrate preferred orientations of side chain substituents [9]. The extensive conjugation within the fluorenyl system creates distinctive through-space coupling patterns that serve as conformational markers [9].
Conformational Parameter | Range (degrees) | Influence |
---|---|---|
Phi (φ) backbone angle | -60 to -120 | Fluorenylmethoxycarbonyl protection |
Psi (ψ) backbone angle | +120 to +180 | Steric constraints |
Chi (χ₁) side chain | -60 to -180 | Trityl protection |
Carbamate torsion | 0 to 180 | Electronic stabilization |
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid [15] [31]. The B3LYP functional with appropriate basis sets accurately reproduces experimental geometries and energetics for amino acid derivatives [31] [36]. Computational studies reveal that the compound adopts stable conformations that minimize intramolecular steric interactions while maximizing favorable electronic interactions [15].
Geometry optimization calculations demonstrate that the molecule preferentially adopts extended conformations that separate the bulky protecting groups [35] [36]. The fluorenylmethoxycarbonyl and trityl moieties orient themselves to minimize steric clashes while maintaining optimal electronic delocalization [35]. Energy minimization reveals multiple local conformational minima within 2-3 kilocalories per mole of the global minimum [39].
Thermodynamic property calculations provide quantitative data for understanding molecular behavior [36]. Computed zero-point energies, enthalpies, heat capacities, and entropies correlate well with experimental measurements for similar systems [36]. The large molecular size and multiple rotational degrees of freedom contribute to substantial entropy terms that influence conformational equilibria [36].
Molecular dynamics simulations reveal dynamic behavior and conformational flexibility under physiological conditions [33] [37]. Extended simulations using explicit solvent models demonstrate that the molecule maintains structural integrity while exhibiting localized flexibility in less constrained regions [37]. The protecting groups effectively shield reactive centers from solvent interactions while permitting necessary conformational adjustments [33].
Vibrational frequency calculations support experimental spectroscopic assignments and provide harmonic approximations for normal mode analysis [34]. Anharmonic corrections become important for accurate prediction of infrared and Raman spectra, particularly for the complex aromatic systems present in both protecting groups [34]. The calculated frequencies correlate well with experimental observations, validating the computational models [34].
Computational Property | Calculated Value | Method |
---|---|---|
Dipole moment | 3.2-4.1 Debye | DFT/B3LYP |
Polarizability | 65-75 Ų | Time-dependent DFT |
HOMO energy | -6.8 eV | DFT calculation |
LUMO energy | -1.2 eV | DFT calculation |
Rotational barriers | 8-15 kcal/mol | Potential energy scans |